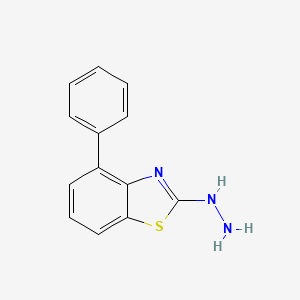

2-Hydrazinyl-4-phenyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-phenyl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-16-13-15-12-10(7-4-8-11(12)17-13)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXLEGSBBWXJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole in Drug Discovery

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the benzothiazole ring is a privileged scaffold, known for its diverse pharmacological applications. 2-Hydrazinyl-4-phenyl-1,3-benzothiazole (CAS: 1092306-39-2) represents a highly specialized derivative of this class[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a strategic building block.

The structural logic of this compound relies on two critical features:

-

The 2-Hydrazinyl Moiety: This acts as a potent, bifunctional nucleophile. It serves as the primary docking point for downstream derivatization, allowing for the rapid synthesis of Schiff bases, pyrazoles, and tetrazoles[2][3].

-

The 4-Phenyl Substitution: Unlike unsubstituted 2-hydrazinobenzothiazoles, the addition of a bulky phenyl group at the C4 position introduces significant steric hindrance near the sulfur atom and dramatically alters the molecule's lipophilicity. This hydrophobic anchor is critical for penetrating lipid bilayers and fitting into the lipophilic allosteric pockets of target enzymes[3].

Physicochemical Profiling & Causality

Understanding the physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological systems.

| Property | Value | Causality & Impact in Drug Design |

| Molecular Weight | 241.32 g/mol | Well below the 500 Da threshold, ensuring excellent ligand efficiency and allowing room for downstream structural additions[4]. |

| Empirical Formula | C₁₃H₁₁N₃S | The high carbon-to-heteroatom ratio drives its lipophilic nature[4]. |

| logP (Lipophilicity) | 3.47 | Near the optimal range (logP 2–4) for oral bioavailability. It ensures the molecule can partition into lipid membranes while maintaining sufficient aqueous solubility[4]. |

| Polar Surface Area (PSA) | 79 Ų | Falls within the ideal range (< 140 Ų) for good intestinal absorption and potential blood-brain barrier (BBB) penetration[4]. |

| H-Bond Donors | 3 | Provided by the hydrazine group (-NH-NH₂), allowing for strong hydrogen bonding with target protein residues[4]. |

| H-Bond Acceptors | 0 | (Strictly defined by Lipinski criteria in some databases, though the nitrogen atoms can act as weak acceptors). Keeps the solvation penalty low[4]. |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound relies on the nucleophilic aromatic substitution of a mercapto-precursor. The protocol below is designed as a self-validating system, ensuring that intermediate failures are caught before downstream resources are wasted.

Experimental Protocol: Core Synthesis

Rationale: We utilize absolute ethanol as the solvent because its boiling point (~78°C) provides the optimal thermal energy for the substitution reaction without causing the thermal degradation of hydrazine hydrate.

Step-by-Step Methodology:

-

Preparation: Suspend 0.01 mol of 2-mercapto-4-phenylbenzothiazole in 30 mL of absolute ethanol in a round-bottom flask.

-

Reagent Addition: Add 0.05 mol of hydrazine hydrate (80% aqueous solution) dropwise to the suspension. Causality: An excess of hydrazine is required to drive the equilibrium forward and prevent the formation of symmetrical bis-benzothiazole byproducts[2].

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4 to 6 hours. Monitor the evolution of hydrogen sulfide (H₂S) gas (use lead acetate paper to confirm H₂S release).

-

Precipitation: Once TLC (Thin Layer Chromatography) indicates the complete consumption of the starting material, cool the reaction mixture to 0–5°C in an ice bath. The product will precipitate as a solid.

-

Isolation: Filter the precipitate under a vacuum and wash thoroughly with cold distilled water to remove unreacted hydrazine hydrate.

-

Self-Validation (Quality Control):

-

FT-IR Analysis: Confirm the success of the reaction by the disappearance of the S-H stretching band (typically around 2500–2600 cm⁻¹) and the appearance of distinct N-H stretching bands (a doublet for the -NH₂ group and a singlet for the -NH- group) in the 3200–3400 cm⁻¹ region[2].

-

If the S-H band persists, the compound must be recrystallized from an ethanol/water mixture.

-

Fig 1: Self-validating synthesis workflow for this compound.

Biological Significance & Pharmacological Pathways

The true value of this compound lies in its role as a precursor for biologically active molecules. Research has demonstrated that derivatives of 2-hydrazinobenzothiazoles exhibit profound antimicrobial and anticancer activities[2][3].

When the 2-hydrazinyl group is converted into a Schiff base or a tetrazole ring, the resulting molecules show strong inhibitory activity against Lactate Dehydrogenase (LDH) , a critical enzyme in the glycolytic pathway of cancer cells[3]. The 4-phenyl substitution plays a crucial role here: its steric bulk and hydrophobicity allow the molecule to anchor deeply into the lipophilic pockets of the LDH enzyme, disrupting glycolysis in MCF-7 human breast cancer cells and inducing apoptosis[3].

Fig 2: Proposed pharmacological pathway of 4-phenylbenzothiazole derivatives via LDH inhibition.

Downstream Derivatization: Schiff Base Synthesis

To harness the biological potential described above, the primary amine of the hydrazine moiety is typically reacted with aromatic aldehydes to form Schiff bases.

Experimental Protocol: Schiff Base Condensation

Rationale: Glacial acetic acid is used as a catalyst. It precisely protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity, without over-protonating the nucleophilic hydrazine nitrogen, which would halt the reaction.

Step-by-Step Methodology:

-

Preparation: Dissolve 0.01 mol of this compound in 25 mL of hot absolute ethanol.

-

Aldehyde Addition: Add an equimolar amount (0.01 mol) of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

-

Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.

-

Reflux: Reflux the mixture for 2 to 4 hours. The formation of the Schiff base often results in a distinct color change (typically to deep yellow or orange).

-

Isolation: Cool the mixture to room temperature. Filter the resulting solid and recrystallize from ethanol.

-

Self-Validation: Utilize FT-IR to confirm the disappearance of the primary -NH₂ doublet (~3300 cm⁻¹) and the appearance of a sharp, strong imine (C=N) stretching band at 1600–1620 cm⁻¹[2].

References

-

Vitas-M Lab Database. "Request for quote for BBL000389 - this compound physicochemical properties." Vitas-M Lab. URL:[Link]

-

M. I. Khalil and Q. Z. Khalal. "Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity." Journal of Physics: Conference Series, 1853(1):012007, March 2021. URL:[Link]

-

Safana Salem Alazzawi and Yuosra K. Alasadi. "Synthesis and study of the biological activity and molecular Docking of 2-hydrazinobenzothiazole derivatives." ResearchGate, April 2023. URL:[Link]

Sources

Technical Whitepaper: Pharmacophore Exploration of 4-Phenyl Substituted 2-Hydrazinobenzothiazoles

Executive Summary

The 2-hydrazinobenzothiazole (2-HBT) scaffold represents a privileged structure in medicinal chemistry due to its ability to modulate diverse biological targets, including receptor tyrosine kinases (EGFR), DNA gyrase, and oxidative stress pathways. This technical guide focuses specifically on 4-phenyl substituted derivatives —chemically defined as 2-(2-(4-substituted-benzylidene)hydrazinyl)benzothiazoles .

These "Schiff base" derivatives are critical in drug discovery because the 4-phenyl moiety serves as a tunable "tail" that dictates lipophilicity, electronic distribution, and binding affinity within hydrophobic pockets of target enzymes. This guide synthesizes current protocols for synthesis, biological evaluation, and structure-activity relationship (SAR) analysis.

Chemical Architecture & Synthesis Strategy

The synthesis of 4-phenyl substituted 2-hydrazinobenzothiazoles typically follows a convergent pathway. The core benzothiazole ring is first activated to a hydrazine, which then undergoes condensation with a para-substituted benzaldehyde.

Reaction Mechanism

The formation of the hydrazone linkage involves a nucleophilic attack by the terminal amino group of the hydrazine onto the carbonyl carbon of the aldehyde, followed by dehydration.

Synthesis Workflow (DOT Visualization)

Figure 1: Convergent synthesis pathway for 4-phenyl substituted 2-hydrazinobenzothiazole derivatives.

Biological Activity Profiles

Anticancer Activity (EGFR Inhibition)

The most significant potential of these derivatives lies in their ability to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The benzothiazole core mimics the adenine ring of ATP, while the 4-phenyl tail extends into the hydrophobic pocket of the enzyme.

-

Target Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

-

Mechanism: Competitive inhibition at the ATP-binding site of EGFR, leading to downregulation of downstream signaling (PI3K/Akt/mTOR).

Antimicrobial Activity

Derivatives bearing electron-withdrawing groups (e.g., -NO2, -Cl) at the 4-position of the phenyl ring exhibit potent activity against Gram-positive bacteria.

-

Target: DNA Gyrase (suggested by docking studies).

-

Key Pathogens: Staphylococcus aureus (MRSA), Escherichia coli.

Molecular Mechanism Visualization

Figure 2: Mechanism of Action showing EGFR kinase domain competitive inhibition and subsequent apoptosis induction.[1][2]

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of the scaffold is heavily dependent on the substituent at the para-position (4-position) of the phenyl ring.

| Substituent (R) | Electronic Effect | Primary Activity | Mechanism Insight |

| -NO₂ (Nitro) | Strong Electron Withdrawing | Antimicrobial / Cytotoxic | Enhances lipophilicity and DNA intercalation; high toxicity. |

| -Cl / -F (Halogen) | Electron Withdrawing | Antimicrobial | Halogens increase membrane permeability and metabolic stability. |

| -OCH₃ (Methoxy) | Electron Donating | Antioxidant / Anticancer | Electron donation stabilizes radical species; H-bonding in EGFR pocket. |

| -OH (Hydroxy) | Electron Donating | Antioxidant | Proton donor for radical scavenging; often improves solubility. |

| -H (Unsubstituted) | Neutral | Moderate Baseline | Serves as the control for SAR studies. |

SAR Logic Map

Figure 3: SAR logic demonstrating how electronic effects of the 4-phenyl substituent dictate biological outcome.

Experimental Protocols

Protocol: Synthesis of 2-(2-(4-substituted-benzylidene)hydrazinyl)benzothiazole

Validation: Yields should range between 70-90%. Purity confirmed by sharp melting points and single-spot TLC.

-

Reagents: Dissolve 0.01 mol of 2-hydrazinobenzothiazole in 20 mL of absolute ethanol.

-

Addition: Add 0.01 mol of the appropriate 4-substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Reflux the mixture on a water bath for 3–5 hours.

-

Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazine spot.

-

Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Validation: Use Doxorubicin or Cisplatin as a positive control.

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (1x10^4 cells/well) and incubate for 24h.

-

Treatment: Treat cells with graded concentrations of the synthesized derivative (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

-

Incubation: Incubate for 48 hours at 37°C in 5% CO2.

-

Dye Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Computational Docking Parameters

For researchers validating the EGFR mechanism, the following parameters are standard for AutoDock Vina or Schrödinger :

-

Protein Target: EGFR Kinase Domain.[2]

-

PDB ID: 3POZ (Complex with Tak-285) or 1M17 (Complex with Erlotinib).

-

Grid Box: Centered on the ATP-binding cleft (approx. coordinates: X=22, Y=10, Z=5 for 3POZ).

-

Key Residues: MET793 (H-bond hinge region), LYS745, ASP855.

-

Success Metric: Binding energy < -8.0 kcal/mol is considered significant.

References

-

Synthesis and antibacterial activity of some new benzylidenes hydrazino benzothiazole. TSI Journals.

-

Synthesis and study of the biological activity and molecular Docking of 2-hydrazinobenzothiazole derivatives. ResearchGate.

-

Synthesis and Antimicrobial Activity of Novel Benzothiazole-Hydrazone Derivatives. IJISET.

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Institutes of Health (PMC).

-

Synthesis, Characterisation, Molecular Docking Studies and Biological Evaluation of Novel Benzothiazole Derivatives as EGFR Inhibitors. Impact Factor.

Sources

Tautomeric Dynamics in 2-Hydrazinyl-1,3-Benzothiazole Scaffolds

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary: The "Chameleon" Scaffold

The 2-hydrazinyl-1,3-benzothiazole moiety is not merely a static structural template; it is a dynamic pharmacophore capable of shifting between distinct electronic and geometric states. For drug developers, this tautomeric plasticity is a double-edged sword. It allows the molecule to adapt to diverse protein binding pockets (increasing promiscuity or specific affinity), but it complicates structure-activity relationship (SAR) modeling and crystallographic interpretation.[1]

This guide moves beyond basic synthesis to dissect the amino-imino equilibrium . We provide a rigorous framework for identifying, controlling, and exploiting these tautomers to optimize lead candidates in oncology and antimicrobial pipelines.

The Tautomeric Landscape: Amino vs. Imino[2][3]

At the core of this scaffold lies a prototropic equilibrium involving the migration of a proton between the exocyclic hydrazine nitrogen and the endocyclic benzothiazole nitrogen.

The Core Equilibrium

The two primary tautomers are:

-

Amino Form (Hydrazine): The proton resides on the exocyclic nitrogen (

).[1] This form preserves the aromaticity of the benzothiazole system. -

Imino Form (Hydrazone): The proton migrates to the ring nitrogen (

), creating a quinoid-like character in the fused ring system.[1]

In solution (DMSO, Methanol), the Amino form is generally thermodynamically preferred for the unsubstituted parent compound due to aromatic stabilization.[1] However, derivatization (e.g., Schiff base formation) drastically alters this landscape.[1]

Geometric Isomerism (E/Z)

Upon condensation with aldehydes to form hydrazones, the C=N bond introduces

Figure 1: Mechanistic flow of proton transfer and geometric isomerization in benzothiazole derivatives.

Mechanistic Drivers & Control Parameters

To rationally design drugs based on this scaffold, one must understand the external factors shifting the equilibrium.

| Parameter | Effect on Equilibrium | Mechanistic Rationale |

| Solvent Polarity | High polarity (DMSO) often favors the Amino form. | Polar solvents stabilize the charge separation inherent in the zwitterionic transition states, but the neutral amino form remains dominant for the parent. |

| pH Environment | Acidic: Favors Amino (protonation of ring N).[1] Basic: Favors Imino (anionic species).[1] | The ring nitrogen is the most basic site. Protonation locks the molecule in a cationic form resembling the amino tautomer. |

| Substituents (R) | Electron Withdrawing (EWG): Stabilizes Imino.[1] Electron Donating (EDG): Stabilizes Amino.[1] | EWGs on the benzene ring decrease the electron density of the ring nitrogen, making the exocyclic N-H more acidic and facilitating proton transfer. |

| Intramolecular H-Bonding | Strong shift to Imino/Hydrazone . | In salicylaldehyde derivatives, the phenolic -OH donates a proton to the imine nitrogen (N...H-O), locking the structure in a pseudo-six-membered ring (Z-isomer). |

Experimental Protocols: Definitive Characterization

Relying solely on low-resolution LC-MS is insufficient; it cannot distinguish tautomers. The following multi-modal workflow is required for validation.

Synthesis of Model Hydrazone (Schiff Base)

This protocol yields a derivative with high probability of existing in the imino form due to IMHB.[1]

Reagents: 2-Hydrazinyl-1,3-benzothiazole (1.0 eq), Salicylaldehyde (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).[1]

-

Dissolution: Dissolve 2-hydrazinyl-1,3-benzothiazole in hot absolute ethanol (

). -

Addition: Add salicylaldehyde dropwise.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat at reflux for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Isolation: Cool to RT. The precipitate (often yellow/orange) is filtered.[1]

-

Purification: Recrystallize from Ethanol/DMF mixture. Do not use column chromatography if possible, as silica acidity can shift the tautomer.

NMR Spectroscopic Differentiation

The location of the N-H proton is the "smoking gun."

-

Instrument: 500 MHz NMR or higher.

-

Solvent: DMSO-

(Avoid -

Key Signals:

-

Amino Form: N-H signal typically appears at 4.0 – 6.0 ppm (broad, exchangeable) or 8.0 - 9.0 ppm for the hydrazide NH.[1]

-

Imino/Hydrazone Form: A sharp singlet far downfield at 10.0 – 14.0 ppm .[1] This extreme deshielding indicates the proton is involved in a strong Hydrogen Bond (N-H...O or O-H...N).[1]

-

NMR: If available, this is definitive. The chemical shift of an

-

X-Ray Crystallography (The Gold Standard)

Bond length analysis provides the ultimate proof of the solid-state tautomer.

-

Critical Metric: Measure the bond length between C2 (benzothiazole carbon) and the exocyclic Nitrogen.[1]

-

Length

1.28 - 1.30 Å: Indicates double bond character ( -

Length

1.35 - 1.38 Å: Indicates single bond character (

-

Computational Validation (DFT Workflow)[1]

When crystal structures are unavailable, Density Functional Theory (DFT) predicts the relative stability of tautomers.[1]

Recommended Level of Theory: DFT/B3LYP/6-311++G(d,p) Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) matching your experimental solvent (e.g., DMSO).[1]

Workflow:

-

Geometry Optimization: Optimize both Amino and Imino forms (and E/Z isomers).

-

Frequency Calculation: Ensure no imaginary frequencies (confirming true minima).

-

Energy Comparison: Calculate

.[1]

Figure 2: Integrated analytical decision matrix for tautomer assignment.

Biological Implications in Drug Design[4][5]

The choice of tautomer in molecular docking studies is often the source of failure in virtual screening.

-

Binding Affinity Errors: If you dock the Amino form, but the protein pocket stabilizes the Imino form (or vice versa), your calculated binding energy will be incorrect by several kcal/mol due to mismatched H-bond donors/acceptors.[1]

-

Induced Fit: The protein environment can shift the equilibrium.[1] For example, a binding pocket with a strategically placed Aspartate residue may protonate the ring nitrogen, forcing the ligand into the Imino state to maximize electrostatic interactions.

-

Recommendation: Always dock both tautomers. If the energy difference is small (<2 kcal/mol), treat them as distinct ligands in the screening library.[1]

References

-

Gvozdjakova, A., et al. (1986).[1][2] Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800.[1][2]

-

Gomes, L. R., et al. (2024).[1][3][4] Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI Crystals, 14, 330.[1] [1]

-

Annese, M., et al. (1994).[1] Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms. Journal of the Chemical Society, Perkin Transactions 2, (3), 427-433.[1]

-

Yildiz, M., et al. (2016).[1][5] Intramolecular hydrogen bonding and tautomerism in 1-[(2-hydroxyphenylamino)methylene]-2-(1H)-5-phenylazosalicylalenone.[5] Journal of Molecular Structure, 1103, 27-36.

-

BenchChem. (2025).[1] The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery. BenchChem Technical Reports.

Sources

- 1. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Literature review on 2-hydrazinyl-4-phenyl-1,3-benzothiazole applications

An In-depth Technical Guide to the Applications of 2-Hydrazinyl-4-Phenyl-1,3-Benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydrazinyl-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of a hydrazinyl group at the 2-position of the benzothiazole ring unlocks significant pharmacological potential, leading to the development of derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of this compound and its related analogues. It details key experimental protocols, summarizes quantitative biological data, and elucidates underlying mechanisms through signaling pathway diagrams, serving as a critical resource for professionals engaged in novel therapeutic discovery.

The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The journey of benzothiazole chemistry dates back to the late 19th century, but the introduction of a hydrazinyl moiety marked a pivotal development in its pharmacological applications.[1] Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their structural versatility and broad therapeutic relevance.[3] The core benzothiazole structure is featured in numerous clinically approved drugs. The hydrazone linkage (–NHN=CH–) enhances the lipophilicity of the molecule, which can facilitate cellular absorption and improve biological activity.[3][4] This unique combination of the benzothiazole core and the reactive hydrazinyl group makes this scaffold a highly attractive platform for designing and synthesizing novel therapeutic agents.

Synthesis of the 2-Hydrazinyl-1,3-Benzothiazole Core

The synthesis of 2-hydrazinyl-1,3-benzothiazole derivatives is typically straightforward and accessible, making it suitable for library synthesis in drug discovery efforts.[5] The most common and efficient route involves the reaction of a corresponding 2-mercaptobenzothiazole with hydrazine hydrate.

Causality Behind Experimental Choices

The use of 2-mercaptobenzothiazole as a starting material is advantageous due to its commercial availability and the reactivity of the thiol group. Hydrazine hydrate serves as a potent nucleophile, readily displacing the mercapto group at the C-2 position of the benzothiazole ring. The reaction is often carried out in a high-boiling point solvent like ethylene glycol or simply heated to a high temperature to drive the reaction to completion.[5] Subsequent condensation of the synthesized 2-hydrazinylbenzothiazole with various substituted aldehydes or ketones yields the final hydrazone derivatives, allowing for extensive structural diversification.[6][7]

Experimental Protocol: General Synthesis of 2-Hydrazinyl-1,3-Benzothiazole

This protocol describes a common method for synthesizing the core intermediate.

Step 1: Synthesis of 2-Hydrazinyl-1,3-Benzothiazole

-

To a solution of hydrazine hydrate (80-99%) in a suitable solvent like ethanol or ethylene glycol, add concentrated hydrochloric acid dropwise at a low temperature (5-10°C).

-

Add 2-mercaptobenzothiazole to the solution in portions with continuous stirring.

-

Reflux the reaction mixture for 3-5 hours.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

The solid precipitate of 2-hydrazinyl-1,3-benzothiazole is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain the purified compound.

Step 2: Synthesis of this compound Hydrazones

-

Dissolve the synthesized 2-hydrazinyl-1,3-benzothiazole derivative (1 equivalent) and a substituted aromatic aldehyde or ketone (1 equivalent) in ethanol.[6]

-

Add a few drops of a catalyst, such as glacial acetic acid.

-

Reflux the mixture for 2-5 hours.[7]

-

Upon cooling, the resulting solid hydrazone product is filtered, washed, and recrystallized from a suitable solvent like ethanol or acetic acid.[6]

Visualization: General Synthetic Workflow

Caption: General synthetic workflow for hydrazinyl-benzothiazole derivatives.[1]

Key Therapeutic Applications

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

A substantial body of research highlights the antiproliferative and cytotoxic potential of these compounds against a wide range of human cancer cell lines.[1][3] The versatility of the scaffold allows for substitutions that can fine-tune the activity against specific cancer types.

Mechanism of Action The anticancer effects of these derivatives are often multifactorial. Two prominent mechanisms have been identified:

-

Inhibition of Signaling Pathways: Certain hydrazinyl-benzothiazole derivatives have been shown to modulate key cellular signaling pathways critical for cancer cell growth and proliferation. A primary target is the Ras/MAPK/eIF4E pathway, which is frequently dysregulated in many cancers.[1] Inhibition of this pathway disrupts the translation of proteins essential for cell survival and proliferation, leading to apoptosis.

-

Tubulin Polymerization Inhibition: Some benzothiadiazinyl hydrazine derivatives have demonstrated the ability to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs like vinca alkaloids and taxanes.[8] By disrupting microtubule dynamics, these compounds arrest the cell cycle, ultimately inducing cell death.

Visualization: Ras/MAPK/eIF4E Pathway Inhibition

Caption: The Ras/MAPK/eIF4E signaling pathway and its inhibition.[1]

Structure-Activity Relationship (SAR) The anticancer potency of these compounds is highly dependent on the nature and position of substituents on both the benzothiazole and phenyl rings.

-

Benzothiazole Ring Substituents: Electron-withdrawing groups like chlorine or electron-donating groups like methoxy at the C-6 position have been shown to enhance anticancer activity.[3]

-

Phenyl Ring Substituents: Substituents such as fluorine or methoxy at the C-3 position of the phenyl ring, as well as N,N-dialkylamino groups at the C-4 position, generally lead to superior activity.[3][9]

Quantitative Data: In Vitro Anticancer Activity

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 38 | 6-chloro-benzothiazole, 3-fluoro-phenyl | Capan-1 (Pancreatic) | 0.6 | [3] |

| 38 | 6-chloro-benzothiazole, 3-fluoro-phenyl | NCI-H460 (Lung) | 0.9 | [3] |

| 11 | 4-hydroxy-methoxy benzylidene | HeLa (Cervical) | 2.41 | [9] |

| 11 | 4-hydroxy-methoxy benzylidene | COS-7 (Kidney) | 4.31 | [9] |

| Derivatives 45-52 | 6-methoxy-benzothiazole, 3-methoxy/fluoro-phenyl | Various | 1.3 - 12.8 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cells (e.g., HCT-8, HL-60) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole hydrazone derivatives dissolved in DMSO (final DMSO concentration should be <0.1%) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethyl-2-thiazol)-2,5-diphenyl-2H-tetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).[10]

Antimicrobial Activity

This compound derivatives have demonstrated potent activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[2][7][11]

Mechanism of Action (Anti-Candida) The antifungal activity, particularly against Candida species, has been linked to the inhibition of lanosterol C14α-demethylase (CYP51).[11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[11] This is the same mechanism employed by widely used azole antifungal drugs.

Visualization: Antifungal Mechanism of Action

Caption: Inhibition of fungal ergosterol biosynthesis pathway.[11]

Quantitative Data: Antimicrobial Activity

| Compound Series | Organism | MIC (µg/mL) | Reference |

| 7a | Candida albicans ATCC 10231 | 7.81 | [11] |

| 7e | Candida albicans ATCC 10231 | 3.9 | [11] |

| Fluconazole (Ref.) | Candida albicans ATCC 10231 | 15.62 | [11] |

| 37 | Pseudomonas aeruginosa | 4 | [3] |

| Benzothiazole derivatives | S. aureus, B. subtilis, E. coli | 25 - 200 | [2] |

Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly swab it onto the surface of the agar plates.

-

Disc Application: Sterilize filter paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound (e.g., 100-150 µg/mL in DMSO).[6][7]

-

Incubation: Place the discs on the inoculated agar surface. Also, place a standard antibiotic disc (e.g., Norfloxacin) and a solvent control disc (DMSO). Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.[6]

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory potential of benzothiazole derivatives, including those with hydrazinyl substituents.[2][5][12] The activity is often evaluated using the carrageenan-induced paw edema model in rodents, a standard and reliable method for screening acute anti-inflammatory agents.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., Diclofenac sodium), and test groups for each synthesized compound.

-

Drug Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation. The control group receives the vehicle (e.g., 3% carboxymethyl cellulose).

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, 180 minutes) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[5][13]

Future Perspectives and Conclusion

The this compound scaffold has unequivocally established its importance in the landscape of medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make it a fertile ground for the development of novel therapeutic agents. The compelling in vitro data across anticancer, antimicrobial, and anti-inflammatory applications underscore its promise.

Future research should be directed towards:

-

Lead Optimization: Further refining the scaffold through medicinal chemistry approaches to enhance potency and selectivity for specific biological targets.

-

In Vivo Studies: Progressing the most promising compounds from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanistic Elucidation: Expanding the investigation into the precise molecular mechanisms of action to identify novel biological targets and pathways.

References

-

Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. Research Journal of Pharmacy and Technology.

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC.

-

Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI.

-

The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery. Benchchem.

-

Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of Benzothiazole and Benzothiazole-hydrazone derivatives: A Comprehensive Review. ResearchGate.

-

Synthesis and antibacterial activity of some new benzylidenes hydrazino benzothiazole. TSI Journals.

-

Benzothiazole derivatives as anticancer agents. FLORE.

-

Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry.

-

Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing.

-

Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1][5][11]triazolo[1,5-b][1][5][11]thiadiazine 5,5-diones. PubMed.

-

Synthesis and Antimicrobial Activity of Novel Benzothiazole- Hydrazone Derivatives. IJISET.

-

One-pot synthesis of 2-hydrazonyl-4-phenylthiazoles via [PDBMDIm]Br-catalyzed reaction under solvent-free conditions. ResearchGate.

-

Synthesis, Characterization and study of antibacterial activity in vitro of some hydrazones and formazan dyes containing benzo. ResearchGate.

-

Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers.

-

Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. ResearchGate.

-

A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate.

-

2-Hydrazino-4-methylbenzothiazole. CymitQuimica.

-

Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed.

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Sphinxsai.

-

Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. ResearchGate.

-

4-{methyl}. PubMed Central.

-

Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR.

-

SYNTHESIS , CHARACTERIZATION AND IN - VITRO ANTI -INFLAMMATORY ACTIVITYT OF 1(4-PHENYL THIAZOL-2YL) HYDRAZINE DERIVATIVES. Jetir.org.

-

Synthesis of 2-phenyl-4H-benzo[d][3][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository.

-

Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. tsijournals.com [tsijournals.com]

- 7. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. flore.unifi.it [flore.unifi.it]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. sphinxsai.com [sphinxsai.com]

Pharmacophore modeling of phenylbenzothiazole hydrazine derivatives

Deconstructing the Pharmacophore: 3D-QSAR Modeling of Phenylbenzothiazole Hydrazine Derivatives

Executive Summary

The rational design of targeted therapeutics requires a deep understanding of how small molecules navigate the spatial and electronic constraints of a receptor's active site. Among privileged scaffolds, phenylbenzothiazole hydrazine derivatives have emerged as highly potent agents. However, translating their 2D chemical structure into a predictive 3D model requires rigorous computational workflows. This whitepaper provides an in-depth, causality-driven guide to the pharmacophore modeling of these derivatives, ensuring that computational chemists can build self-validating 3D-QSAR systems that accurately predict biological efficacy.

The Rationale Behind the Phenylbenzothiazole Hydrazine Scaffold

The benzothiazole core is a cornerstone in medicinal chemistry, renowned for its broad-spectrum pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties (1)[1]. When functionalized with a phenyl ring at the 2-position, the resulting 2-phenylbenzothiazole system exhibits enhanced lipophilicity and extended

However, the true versatility of this scaffold is unlocked through the introduction of a hydrazine linker (-NH-NH- or -N=NH-). As a Senior Application Scientist, I frequently observe that hit-to-lead campaigns fail due to rigid, non-adaptable linkers. The hydrazine moiety acts as a dynamic conformational hinge, capable of serving as both a hydrogen bond donor (HBD) and acceptor (HBA) depending on the tautomeric state induced by the target kinase's microenvironment (3)[3].

Mechanistic Insights: Receptor-Ligand Dynamics

Understanding the causality of binding is paramount before initializing any computational run. The rigid phenylbenzothiazole core predominantly engages in

Fig 1: Mechanistic pathway of phenylbenzothiazole hydrazines inhibiting target kinases.

Core Principles of Feature Extraction and 3D-QSAR

Pharmacophore modeling translates dynamic chemical interactions into a 3D spatial map. Using software like PHASE or LigandScout, we extract the essential features required for biological activity. In a robust study analyzing benzothiazole derivatives as p56lck kinase inhibitors, the optimal pharmacophore hypothesis was identified as a highly predictive six-point model: AADHRR (4)[4].

Table 1: Quantitative Validation Metrics for the AADHRR Pharmacophore Hypothesis

| Pharmacophoric Feature | Count | Structural Correlate in Hydrazine Derivatives |

| A (H-Bond Acceptor) | 2 | Hydrazine Nitrogen, Benzothiazole Nitrogen |

| D (H-Bond Donor) | 1 | Hydrazine NH |

| H (Hydrophobic Site) | 1 | Thiazole Sulfur / Phenyl Ring |

| R (Aromatic Ring) | 2 | Benzene (Benzothiazole), 2-Phenyl Ring |

Statistical Validation of the AADHRR Model:

| Metric | Value | Threshold for Self-Validation |

|---|

| Regression Coefficient (

Step-by-Step Protocol: Constructing a Self-Validating Pharmacophore Model

To ensure trustworthiness and reproducibility, the following protocol must be executed as a self-validating system. Every step contains a causality check to prevent the propagation of computational artifacts.

Step 1: Ligand Preparation and Tautomer Enumeration

-

Action: Input the 2D structures of the phenylbenzothiazole hydrazine dataset. Use a tool like LigPrep to generate 3D geometries, enumerate tautomers, and assign ionization states at physiological pH (

). -

Causality: Hydrazine derivatives exist in multiple tautomeric and protonation states. Failing to enumerate these will result in missing the bioactive HBD/HBA configuration, leading to a collapsed model and false negatives during virtual screening.

Step 2: Bioactive Conformational Space Sampling

-

Action: Perform a conformational search using an energy window of 10-12 kcal/mol above the global minimum. Generate a maximum of 1,000 conformers per ligand.

-

Causality: The rotational barrier around the N-N bond in hydrazines is low. Generating a wide ensemble ensures that high-energy, "induced-fit" conformations—which often represent the true bioactive state when bound to a kinase—are adequately sampled.

Step 3: Feature Extraction and Pharmacophore Alignment

-

Action: Map the chemical features (HBA, HBD, Hydrophobic, Aromatic Ring). Align the dataset by prioritizing the rigid phenylbenzothiazole core to anchor the overlay.

-

Causality: The rigid core dictates the primary binding vector. By anchoring the core, we allow the algorithm to accurately evaluate how the flexible hydrazine tail's spatial variance correlates with changes in biological activity.

Step 4: Hypothesis Generation and Scoring

-

Action: Generate hypotheses requiring a minimum match of 4 out of 6 features. Score them based on vector alignment, volume overlap, and a survival score.

-

Validation Checkpoint: Introduce a decoy dataset. If the survival score cannot distinguish true actives from decoys with a ROC AUC

, the spatial tolerance of the feature definitions must be tightened.

Step 5: 3D-QSAR Model Construction

-

Action: Correlate the 3D spatial arrangement of the best hypothesis (e.g., AADHRR) with experimental

values using Partial Least Squares (PLS) regression. -

Validation Checkpoint: Calculate

and

Fig 2: Self-validating computational workflow for 3D pharmacophore generation.

Conclusion

The successful computational modeling of phenylbenzothiazole hydrazine derivatives hinges on respecting the dynamic nature of the hydrazine linker while leveraging the rigid anchoring of the benzothiazole core. By adhering to a strict, causality-driven 3D-QSAR protocol, researchers can reliably predict the efficacy of novel derivatives prior to synthesis, drastically reducing attrition rates in early-stage drug discovery.

References

- 3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potent p56lck Inhibitors Source: ThaiScience URL

- 3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potential p56lck Inhibitors Source: ResearchGate URL

- Pharmacophore model for benzothiazole analogs (1-4). Visualized with the LigandScout 4.

- Source: National Institutes of Health (NIH)

- Chemistry of 2-(2′-Aminophenyl)

Sources

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Thermodynamic Solvation and Handling of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole: A Technical Whitepaper

Executive Summary

For researchers and drug development professionals, the successful formulation of heterocyclic compounds is a critical bottleneck in preclinical evaluation. 2-Hydrazinyl-4-phenyl-1,3-benzothiazole is a highly functionalized scaffold characterized by a rigid benzothiazole core, a lipophilic phenyl appendage at the C4 position, and a polar, reactive hydrazinyl group at the C2 position. As a Senior Application Scientist, I approach the solvation of such molecules as a thermodynamic balancing act: one must simultaneously disrupt strong intermolecular crystal lattice energies while accommodating both lipophilic and hydrogen-bonding domains.

This whitepaper provides an in-depth, causality-driven guide to the solubility profile of this compound in organic solvents, offering self-validating experimental protocols to ensure absolute data integrity during in vitro and in vivo assay preparation.

Structural Thermodynamics and Solvent Causality

The solubility of this compound cannot be generalized without understanding the specific energetic contributions of its structural moieties. The molecule presents a classic lipophilic-hydrophilic paradox:

-

The 1,3-Benzothiazole Core : This planar, electron-rich heteroaromatic system promotes strong intermolecular

stacking. This high crystal lattice energy inherently resists dissolution in weak or non-polar solvents. -

The C4-Phenyl Ring : The addition of a phenyl ring significantly increases the overall lipophilicity (

) of the molecule compared to the parent 2-hydrazinobenzothiazole. Data on similar un-functionalized phenylbenzothiazoles indicates they are virtually insoluble in water and require robust organic solvents for mobilization[1]. -

The C2-Hydrazinyl Group : The

moiety acts as both a potent hydrogen bond donor (HBD) and acceptor (HBA). While this allows for interaction with protic solvents, it also enables strong intermolecular hydrogen bonding between adjacent drug molecules in the solid state.

To achieve successful dissolution, the chosen solvent must possess a high dielectric constant and strong HBA capacity to break the hydrazine-hydrazine networks, alongside sufficient non-polar character to solvate the bulky phenyl-benzothiazole framework.

Figure 1: Logical relationship between structural moieties and solvent interaction profiles.

Empirical Solubility Profiling in Organic Solvents

Based on structural extrapolation and empirical data from closely related analogs (such as 2-hydrazinobenzothiazole and 6-bromo-2-hydrazino-1,3-benzothiazole), we can establish a definitive solubility hierarchy[2]. Polar aprotic solvents are the undisputed optimal vehicles, while non-polar hydrocarbons are entirely ineffective.

Table 1: Quantitative & Mechanistic Solubility Profile

| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | High ( | Exceptional H-bond acceptance disrupts hydrazine interactions; excellent solvation of the lipophilic aromatic rings. |

| Polar Protic | Methanol, Ethanol | Moderate (1-5 mg/mL) | Requires heat (e.g., hot methanol) to overcome the high crystal lattice energy imparted by the C4-phenyl group[3]. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | Solvates the lipophilic phenyl-benzothiazole core effectively but lacks the strong H-bonding capacity needed for the hydrazine group. |

| Non-Polar | Hexane, Heptane | Insoluble ( | Completely unable to disrupt the polar C2-hydrazinyl hydrogen bonding network or the |

Note: Hygroscopic solvents like DMSO absorb atmospheric water rapidly, which drastically reduces the solubility of lipophilic benzothiazoles. Always use anhydrous, newly opened solvent stocks[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the preparation of stock solutions and the determination of thermodynamic solubility must be treated as self-validating systems. The following protocols are designed to eliminate false positives (e.g., micro-suspensions masquerading as true solutions).

Protocol A: Preparation of High-Concentration Stock Solutions (DMSO)

Causality: DMSO is selected for its superior dipole moment. We utilize centrifugation as a mechanical validation step to ensure no sub-visual particulates remain, which could otherwise skew downstream biological assays.

-

Gravimetric Transfer : Accurately weigh the lyophilized this compound powder using a calibrated microbalance. Transfer to a low-bind, amber microcentrifuge tube (benzothiazole hydrazones can exhibit photolytic sensitivity).

-

Anhydrous Solvation : Add the calculated volume of anhydrous, newly opened DMSO to achieve the target concentration (e.g., 10 mg/mL).

-

Kinetic Disruption : Vortex vigorously for 60 seconds. If visual particulates persist, sonicate the tube in a water bath at 37°C for 5–10 minutes. Caution: Do not exceed 40°C to prevent thermal degradation of the hydrazine moiety.

-

System Validation (Critical Step) : Centrifuge the mixture at 10,000

g for 5 minutes. Inspect the absolute bottom of the tube against a dark background. The absence of a pellet confirms a true thermodynamic solution.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility (dropping solvent onto solid) often underestimates true solubility. The shake-flask method ensures thermodynamic equilibrium is reached between the solid and the solvent.

-

Saturation : Add an excess amount of solid compound (beyond expected solubility limits) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

-

Equilibration : Incubate the suspension on an orbital shaker at a constant 25.0°C for 48 hours.

-

Phase Separation : Draw the suspension into a syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is strictly required as it is chemically inert to harsh organic solvents like DMF and DMSO, preventing filter degradation.

-

Quantification : Dilute the filtered supernatant into a compatible mobile phase and quantify the concentration via HPLC-UV against a pre-established calibration curve.

Formulation and Troubleshooting Workflows

When transitioning from pure organic stocks to aqueous-compatible formulations for in vivo dosing, precipitation is a common failure mode. Formulations utilizing co-solvents (such as PEG300 and Tween-80) or cyclodextrins (like SBE-

The following decision tree dictates the logical progression for solubility troubleshooting:

Figure 2: Systematic solubility screening and troubleshooting workflow for benzothiazole derivatives.

By adhering to these thermodynamic principles and self-validating protocols, researchers can ensure the reliable and reproducible solvation of this compound across all stages of drug development.

References

-

ChemBK. "2-phenylbenzothiazole". ChemBK Physico-chemical Properties. URL: [Link]

Sources

Engineering Apoptosis: A Technical Guide to Benzothiazole Hydrazine Scaffolds in Anticancer Drug Design

Executive Summary

The pursuit of targeted, low-toxicity chemotherapeutics has driven medicinal chemistry toward "privileged scaffolds"—molecular frameworks capable of high-affinity binding to multiple biological targets. Among these, the benzothiazole hydrazine pharmacophore has emerged as a highly potent anticancer agent. By fusing the purine-mimicking benzothiazole core with the hydrogen-bonding flexibility of a hydrazine/hydrazone linkage, researchers can engineer molecules that selectively disrupt cancer cell proliferation.

As an Application Scientist overseeing drug discovery pipelines, I have designed this whitepaper to dissect the mechanistic causality, structural rationale, and validated experimental workflows required to develop and evaluate benzothiazole hydrazine derivatives.

Structural Rationale: The Pharmacophore

The efficacy of benzothiazole hydrazines is not accidental; it is the result of precise stereochemical and electronic properties:

-

The Benzothiazole Core: Consisting of a benzene ring fused to a 1,3-thiazole ring, this bicyclic system acts as a bioisostere for purine. Because kinases utilize ATP (a purine nucleotide) as a phosphate donor, the benzothiazole core competitively anchors into the adenine-binding pockets of overexpressed oncogenic kinases [1].

-

The Hydrazine/Hydrazone Linkage (-NH-N=CH-): This moiety is far more than a synthetic spacer. It provides critical rotational flexibility, allowing the molecule to adopt the optimal conformation within the target receptor. Furthermore, the nitrogen atoms act as dual hydrogen-bond donors and acceptors, stabilizing the ligand within the hinge region of the target protein [2].

Core Anticancer Mechanisms

Benzothiazole hydrazines induce cytotoxicity through several distinct, yet interconnected, biochemical pathways. Understanding these pathways is critical for rational drug design.

Tyrosine Kinase (EGFR) Inhibition

Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in solid tumors (e.g., non-small cell lung cancer, breast cancer). Benzothiazole-1,2,3-triazole hybrid-based hydrazones have demonstrated exceptional ability to halt the cell cycle by inhibiting EGFR tyrosine kinase. By outcompeting ATP, these scaffolds block the downstream PI3K/AKT signaling cascade, depriving the cancer cell of vital survival signals and triggering cell cycle arrest.

EGFR inhibition by benzothiazole hydrazines leading to mitochondrial apoptosis.

Mitochondrial Apoptosis & Procaspase-3 Activation

Beyond kinase inhibition, specific ortho-hydroxy-N-acyl hydrazone derivatives directly induce the intrinsic mitochondrial apoptosis pathway. The accumulation of these compounds alters mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event catalyzes the cleavage of procaspase-3 into its active executioner form, caspase-3, resulting in programmed cell death without the inflammatory response associated with necrosis [1].

Quantitative Efficacy Data

To benchmark the potency of these scaffolds, it is necessary to compare their half-maximal inhibitory concentrations (IC50) against established clinical standards. The table below synthesizes recent in vitro data across various derivative classes.

| Compound Class / Derivative | Primary Target | Cancer Cell Line | IC50 Range (µM) | Reference Standard |

| Benzothiazole-Triazole Hydrazones | EGFR Tyrosine Kinase | T47-D (Breast), MCF-7 | 0.69 - 4.82 | Erlotinib (1.30 µM) |

| Ortho-hydroxy-N-acyl hydrazones | Procaspase-3 | MDA-MB-231, HT-29 | 0.24 - 0.92 | Doxorubicin (2.05 µM) |

| Hydrazine Schiff Bases | Microtubules / Tubulin | HeLa (Cervical), COS-7 | 2.41 - 4.31 | Cisplatin (9.76 µM) |

| Benzothiazole Acylhydrazones | DNA Synthesis | C6 Glioma, A549 | 4.69 - 15.0 | Cisplatin (20.9% apop) |

Data aggregated from recent structure-activity relationship (SAR) studies demonstrating that benzothiazole hydrazines frequently outperform traditional chemotherapeutics in targeted assays.

Validated Experimental Workflows

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that artifacts and false positives are eliminated at each stage of drug development.

Synthesis & Purification of Benzothiazole Hydrazones

This two-step workflow utilizes nucleophilic substitution followed by Schiff base condensation.

Step-by-Step Methodology:

-

Precursor Activation: Dissolve 2-mercaptobenzothiazole (1.0 eq) in absolute ethanol. Causality: Ethanol ensures the complete solubility of the lipophilic precursor while allowing the highly polar hydrazine hydrate to mix homogeneously, preventing biphasic reaction stalling.

-

Nucleophilic Substitution: Add hydrazine hydrate (80% aqueous, 3.0 eq) dropwise under continuous stirring. Reflux the mixture for 4-6 hours. Causality: A stoichiometric excess of hydrazine drives the equilibrium forward, displacing the mercapto group as H2S gas and preventing the reverse reaction.

-

Intermediate Isolation & Validation: Cool the mixture to room temperature, filter the resulting precipitate, and recrystallize from ethanol to yield 2-hydrazinobenzothiazole. Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the starting material spot and the cessation of H2S evolution confirm reaction completion. Proceeding with unreacted thiols will cause complex, inseparable mixtures in the next step.

-

Schiff Base Condensation: React the isolated 2-hydrazinobenzothiazole (1.0 eq) with a substituted aromatic aldehyde (1.1 eq) in ethanol, adding 2-3 drops of glacial acetic acid. Reflux for 3 hours. Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity for nucleophilic attack by the terminal amine of the hydrazine moiety.

-

Final QC: Filter the solid product and verify purity (>95%) via 1H-NMR (looking for the characteristic azomethine -CH=N- proton peak around 8.0-8.5 ppm) and LC-MS.

Self-validating synthetic workflow for benzothiazole hydrazone derivatives.

In Vitro EGFR Kinase Inhibition Assay

To confirm that the synthesized compounds act via the proposed mechanism (Section 2.1), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay must be employed.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Causality: Mg2+ is an essential divalent cofactor required to bridge the ATP molecule to the catalytic active site of the EGFR enzyme.

-

Compound Incubation: In a 384-well plate, incubate recombinant human EGFR enzyme with varying concentrations of the benzothiazole hydrazone (serial dilutions from 0.01 µM to 10 µM) for 30 minutes at 25°C. Self-Validation: You must include Erlotinib as a positive control (to benchmark potency) and 0.1% DMSO as a vehicle control. The vehicle control rules out solvent-induced enzyme denaturation, ensuring the observed inhibition is strictly ligand-driven.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µM ATP and a biotinylated poly(Glu,Tyr) peptide substrate. Incubate for 45 minutes.

-

Detection & Quenching: Stop the reaction by adding EDTA (to chelate Mg2+) and introduce a Europium-labeled anti-phosphotyrosine antibody alongside a Streptavidin-APC fluorophore.

-

Analysis: Read the plate on a TR-FRET compatible microplate reader. The FRET signal is directly proportional to the amount of phosphorylated substrate. Calculate the IC50 using non-linear regression analysis (GraphPad Prism).

References

-

Benzothiazole derivatives as anticancer agents National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

-

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives Molecules / MDPI URL: [Link]

-

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds RSC Advances / Royal Society of Chemistry URL: [Link]

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenylbenzothiazole Derivatives

The benzothiazole scaffold, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3][4] This designation stems from the ability of its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][5] These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][3][6][7]

Within this versatile class of compounds, 2-phenylbenzothiazole derivatives have emerged as a particularly fruitful area of research.[8][9] The strategic placement of a phenyl ring at the 2-position of the benzothiazole core creates a foundational structure that is both synthetically accessible and amenable to extensive structural modifications.[9][10] These modifications, on both the phenyl and benzothiazole rings, allow for the fine-tuning of physicochemical properties and biological activity, making this scaffold a cornerstone in the development of novel therapeutic agents.[9] This guide provides a detailed exploration of the structure-activity relationships (SAR) of 2-phenylbenzothiazole derivatives, offering insights into how specific structural changes influence their therapeutic potential.

Core Structure-Activity Relationships (SAR) of 2-Phenylbenzothiazole Derivatives

The biological activity of 2-phenylbenzothiazole derivatives is profoundly influenced by the nature and position of substituents on both the 2-phenyl ring and the benzothiazole nucleus. Understanding these relationships is critical for the rational design of more potent and selective drug candidates.

Modifications on the 2-Phenyl Ring

Substitutions on the phenyl ring at the 2-position of the benzothiazole core have a significant impact on the molecule's interaction with its biological targets.

-

Amino and Hydroxyl Groups: The presence of a 4'-amino group on the phenyl ring is a critical determinant of potent in vitro anti-tumor activity, particularly against breast cancer cell lines.[11] Similarly, polyhydroxylated 2-phenylbenzothiazoles have shown significant cytotoxicity and inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][8] For instance, the 2-(4-hydroxy)-6-hydroxybenzothiazole derivative exhibits estrogen receptor binding affinity comparable to genistein.[8]

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or a trifluoromethyl group, can enhance biological activity. For example, substitutions with a halogen atom or a methyl group adjacent to the amino group in the 2-phenyl ring can increase potency in sensitive breast cancer lines.[11]

-

Positional Isomerism: The position of substituents on the phenyl ring is crucial. For example, in a series of benzothiazole derivatives designed as multifunctional agents for Parkinson's disease, a hydroxyl group at the ortho-position of a benzyloxy group on the phenyl ring was found to be important for potent MAO-B inhibitory activity and antioxidant capabilities.[12]

Modifications on the Benzothiazole Moiety

Alterations to the benzothiazole ring system itself offer another avenue for modulating pharmacological effects.

-

Halogenation: The incorporation of a fluorine atom at the 7-position of the benzothiazole ring has been shown to enhance cytotoxicity in some anticancer derivatives.[13] Generally, the presence of halogen groups on the benzothiazole moiety can improve antibacterial activity.[14]

-

Methoxy and Chloro Groups: Substitutions with methoxy and chloro groups on the benzothiazole ring have been associated with interesting anti-cancer activities.[2]

-

Other Substituents: The introduction of groups like 4-chloro, 4-methoxy, and 6-nitro on the benzothiazole moiety has been shown to enhance the antibacterial activity of certain derivatives.[14] The conformation of the benzothiazole scaffold can be influenced by substituents at different positions, which in turn can affect binding activity and selectivity for specific targets like RIP1/3 kinases.[15]

Influence of Side Chains and Linkers

The attachment of various side chains and linkers to the core 2-phenylbenzothiazole structure can introduce new functionalities and interactions with biological targets.

-

Heterocyclic Rings: The incorporation of heterocyclic rings such as piperazine, piperidine, and imidazole can lead to potent anticancer agents.[1] For example, certain imidazole-based benzothiazole derivatives have shown remarkable antitumor potential against various cancer cell lines.[1][2]

-

Amide and Urea Functionalities: The attachment of aryl amide and aryl urea functionalities at the C-2 position of the benzothiazole core has been explored for anticancer activity against a panel of 60 human cancer cell lines.[1]

-

Linker Length and Composition: In the design of multi-target-directed ligands for Alzheimer's disease, the length of the linker between the 2-phenylbenzothiazole pharmacophore and another active moiety, such as tacrine, is a critical parameter influencing inhibitory activity against enzymes like acetylcholinesterase (AChE).[16]

Therapeutic Applications and Mechanisms of Action

The diverse SAR of 2-phenylbenzothiazole derivatives has led to their investigation in a wide range of therapeutic areas.

Anticancer Activity

2-Phenylbenzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][6][9]

-

Mechanism of Action: These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cancer cell survival and proliferation.[6] Some derivatives are also known to generate DNA adducts in sensitive tumor cells.[17]

-

Quantitative Data: The following table summarizes the in vitro anticancer activity of selected 2-phenylbenzothiazole derivatives.

| Compound | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |

| Indole based hydrazine carboxamide derivative 12 | HT-29 (Colon), H460 (Lung), A549 (Lung), MDA-MB-231 (Breast) | 0.015 (HT-29) | [13] |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29, H460, A549, MDA-MB-231 | 0.024 (HT-29), 0.29 (H460), 0.84 (A549), 0.88 (MDA-MB-231) | [2][13] |

| Urea benzothiazole 56 | 60 cancer cell lines | 0.38 (average GI50) | [13] |

| Phenylacetamide derivative 4l | Pancreatic and Paraganglioma cells | Low micromolar range | [18] |

| 2-(4-Aminophenyl)benzothiazole derivatives | Breast cancer cell lines | pM to nM range | [11] |

| Amidino-substituted 2-phenylbenzothiazole 12a | MCF-7 (Breast), H460 (Lung) | Prominent tumor cell-growth inhibitory activity | [19] |

-

Signaling Pathway Visualization: The PI3K/AKT pathway is a common target for anticancer therapies. The diagram below illustrates how 2-phenylbenzothiazole derivatives can intervene in this pathway.

Caption: Inhibition of the PI3K/AKT signaling pathway by 2-phenylbenzothiazole derivatives.

Neuroprotective Activity

The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's has driven the development of multi-target-directed ligands (MTDLs), a role for which 2-phenylbenzothiazole derivatives are well-suited.[20]

-

Mechanism of Action: These compounds can simultaneously modulate multiple targets, including inhibiting enzymes like monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[20] They also exhibit antioxidant and metal-chelating properties, which are relevant to the pathophysiology of these diseases.[12][21] Some derivatives have also shown neuroprotective effects by preventing Aβ-induced toxicity.[16]

-

Quantitative Data: The table below highlights the activity of selected neuroprotective 2-phenylbenzothiazole derivatives.

| Compound | Target(s) | Activity (IC50 / Ki) | Reference(s) |

| Compound 3h | MAO-B | IC50 = 0.062 µM | [12] |

| Compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | H3R, AChE, BuChE, MAO-B | Ki = 0.036 µM (H3R); IC50 = 6.7 µM (AChE), 2.35 µM (BuChE), 1.6 µM (MAO-B) | [20] |

| Tacrine-phenylbenzothiazole hybrid 16 | Aβ-induced toxicity | Highest neuroprotective effect among tested compounds | [16] |

-

Multi-Target Approach Visualization: The following diagram illustrates the MTDL strategy for Alzheimer's disease using a 2-phenylbenzothiazole scaffold.

Caption: Multi-target-directed ligand (MTDL) approach for Alzheimer's disease.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[14][22][23][24]

-

Mechanism of Action: The antimicrobial effects can be attributed to the inhibition of essential microbial enzymes. For instance, some derivatives are known to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[6][25] Others are predicted to inhibit enzymes like E. coli MurB and LD-carboxypeptidase.[5][22]

-

Quantitative Data: The table below presents the antimicrobial activity of representative benzothiazole derivatives.

| Compound Class/Derivative | Target Organism(s) | Activity (MIC/MBC) | Reference(s) |

| Thiazolidin-4-one derivatives 8a, 8b, 8c, 8d | Pseudomonas aeruginosa, Escherichia coli | MIC = 0.09–0.18 mg/mL | [14] |

| Heteroarylated benzothiazole 2j | Various bacteria | MIC = 0.23–0.94 mg/mL, MBC = 0.47–1.88 mg/mL | [22] |

| Heteroarylated benzothiazole 2d | Various fungi | MIC = 0.06–0.47 mg/mL, MFC = 0.11–0.94 mg/mL | [22] |

| Thiazolidinone derivative 18 | P. aeruginosa (resistant strain) | MIC = 0.06 mg/mL, MBC = 0.12 mg/mL | [5] |

| Pyrazol-3(2H)-one derivative 16c | S. aureus | MIC = 0.025 mM | [25] |

Synthesis and Experimental Protocols

The synthesis of 2-phenylbenzothiazole derivatives is typically straightforward, with several established methods available.

General Synthetic Route: Jacobson Synthesis

One of the most common methods for synthesizing the 2-phenylbenzothiazole core is the condensation of a 2-aminothiophenol with a substituted benzaldehyde.[10]

-

Step-by-Step Protocol:

-

Dissolve 2-aminothiophenol (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or DMF.[10][12]

-

Add an oxidizing agent or catalyst. A solution of sodium hydrosulfite can be used.[26] Alternatively, a mixture of H2O2/HCl can serve as an efficient catalytic system at room temperature.[10]

-

Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.[16]

-

Wash the crude product with a suitable solvent (e.g., cold ethanol) and recrystallize to obtain the pure 2-phenylbenzothiazole derivative.[7][16]

-

-

Synthetic Workflow Diagram:

Caption: General synthetic workflow for 2-phenylbenzothiazole derivatives.

Key Biological Evaluation Assay: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-phenylbenzothiazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Conclusion and Future Perspectives

The 2-phenylbenzothiazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The extensive body of research on its structure-activity relationships has provided clear guidance for medicinal chemists. Key takeaways include the importance of the 4'-amino group on the phenyl ring for anticancer activity, the role of hydroxyl groups in both anticancer and neuroprotective contexts, and the ability of halogen and methoxy substitutions to enhance potency across different biological activities.

Future efforts will likely focus on the development of highly selective inhibitors for specific targets, such as kinases or enzymes implicated in neurodegeneration. The design of novel MTDLs based on the 2-phenylbenzothiazole core remains a promising strategy for complex diseases. Furthermore, the exploration of novel substitutions and the synthesis of hybrid molecules that conjugate the benzothiazole scaffold with other pharmacophores will continue to yield compounds with improved efficacy, selectivity, and pharmacokinetic profiles, paving the way for the next generation of benzothiazole-based therapeutics.[9]

References

-